Product packaging for 3,6,9,12,15,18-Hexaoxanonadecan-1-ol(Cat. No.:CAS No. 23601-40-3)

3,6,9,12,15,18-Hexaoxanonadecan-1-ol

Cat. No.: B1676791
CAS No.: 23601-40-3
M. Wt: 296.36 g/mol
InChI Key: FHHGCKHKTAJLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Contemporary Chemical and Biomedical Sciences

The versatility of hexaethylene glycol monomethyl ether makes it a compound of considerable interest in both chemical and biomedical fields. Its applications are extensive, ranging from fundamental laboratory research to the development of novel materials and therapeutics. biochempeg.com

In the biomedical arena, this compound is instrumental in research concerning drug delivery systems, where it can enhance the solubility and bioavailability of therapeutic agents. biochempeg.comlookchem.com It is also applied in nanotechnology, cell culture, and in the synthesis of new materials. biochempeg.com Researchers utilize it in studies related to oxidative stress and inflammation, where it helps in understanding the impact of reactive oxygen species (ROS) on cellular functions. biochempeg.com Furthermore, its utility extends to the study of ligands, support for polypeptide synthesis, and the development of functional coatings. biochempeg.com

In the chemical industry, it functions as a highly effective solvent and surfactant. chemimpex.comcymitquimica.com Its properties are leveraged in the formulation of industrial cleaning agents, where it aids in dissolving oils and greases. chemimpex.com It also serves as an emulsifier, stabilizing mixtures of oil and water, and its ability to reduce surface tension is valuable in detergents. cymitquimica.com

Structural Attributes and Their Influence on Research Utility

The utility of hexaethylene glycol monomethyl ether in research is directly linked to its specific molecular structure. chemimpex.com The molecule consists of a six-unit ethylene (B1197577) glycol chain, with one end capped by a methyl ether group and the other terminated by a hydroxyl group. cymitquimica.com This configuration imparts both hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics.

The polyethylene (B3416737) glycol chain is hydrophilic, which confers excellent water solubility. cymitquimica.combiochempeg.com The terminal methyl ether group provides a hydrophobic character. cymitquimica.com This dual nature allows it to act as an effective surfactant and solvent for a wide range of substances. chemimpex.comcymitquimica.com

A key feature for its research utility is the terminal hydroxyl (-OH) group. biochempeg.com This reactive site allows for chemical modification and customization, enabling scientists to attach or "conjugate" it to other molecules, such as drugs, proteins, or nanoparticles. biochempeg.comlookchem.com This process, often referred to as PEGylation, is crucial in drug delivery for improving the solubility and stability of pharmaceuticals. biochempeg.comlookchem.com The hydrophilic PEG spacer enhances solubility in aqueous environments, which is a significant advantage in many biological and chemical experiments. biochempeg.comlookchem.com

Physicochemical Properties of Hexaethylene Glycol Monomethyl Ether

PropertyValue
CAS Number 23601-40-3
Molecular Formula C₁₃H₂₈O₇
Molecular Weight 296.36 g/mol
Appearance Colorless to light yellow/orange clear liquid
Boiling Point 167 °C / 1 mmHg
Density 1.08 g/cm³
Refractive Index n20/D 1.45

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H28O7 B1676791 3,6,9,12,15,18-Hexaoxanonadecan-1-ol CAS No. 23601-40-3

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O7/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h14H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHGCKHKTAJLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066914
Record name 2,5,8,11,14,17-Hexaoxanonadecan-19-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23601-40-3
Record name 3,6,9,12,15,18-Hexaoxanonadecan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23601-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PEG-6 Methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023601403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15,18-Hexaoxanonadecan-1-ol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5,8,11,14,17-Hexaoxanonadecan-19-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5,8,11,14,17-hexaoxanonadecan-19-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.599
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Derivatization of Hexaethylene Glycol Monomethyl Ether

Established Synthetic Pathways for Hexaethylene Glycol Monomethyl Ether Production

The industrial production of poly(ethylene glycol) monomethyl ether (mPEG) compounds, including hexaethylene glycol monomethyl ether, is predominantly achieved through the anionic ring-opening polymerization of ethylene (B1197577) oxide. uconn.eduacs.orgresearchgate.net This process is initiated by methanol (B129727), which acts as the nucleophile, and is catalyzed by a base, typically an alkali metal hydroxide (B78521) like potassium hydroxide (KOH). uconn.edursc.org

The reaction mechanism involves the deprotonation of methanol by the base to form the highly nucleophilic methoxide (B1231860) anion. This anion then attacks an ethylene oxide monomer, opening the strained three-membered ring and generating an alkoxide, which subsequently reacts with another ethylene oxide monomer. This process continues sequentially, extending the oligoether chain.

Reaction Scheme: CH₃OH + KOH → CH₃OK + H₂O CH₃OK + n(C₂H₄O) → CH₃(OCH₂CH₂)nOK

Termination of the polymerization typically occurs by neutralization with an acid, which protonates the terminal alkoxide to yield the hydroxyl group of hexaethylene glycol monomethyl ether. A significant challenge in this synthesis is controlling the degree of polymerization to obtain a monodisperse product with a specific chain length (n=6). atamanchemicals.com Industrial processes often yield a mixture of mPEGs with a distribution of molecular weights (polydispersity). researchgate.net Achieving high-purity, monodisperse hexaethylene glycol monomethyl ether often requires specialized techniques or subsequent purification steps like chromatography. rsc.orgresearchgate.net

Alternative laboratory-scale syntheses can offer greater control. One such method involves the stepwise coupling of smaller, protected ethylene glycol units. For instance, hexaethylene glycol monobenzyl monomethyl ether can be synthesized and then subjected to hydrogenation to remove the benzyl (B1604629) protecting group, yielding the desired hexaethylene glycol monomethyl ether with high purity. google.com

Functional Group Interconversion and Targeted Modifications

The single terminal hydroxyl group of hexaethylene glycol monomethyl ether is the primary site for chemical modification, enabling its conversion into a wide array of functional derivatives. conicet.gov.ar These modifications are essential for preparing the molecule for subsequent conjugation to other molecules, such as proteins, peptides, or small molecule drugs. researchgate.netbiochempeg.com The goal is to replace the hydroxyl group with a more reactive moiety that can form a stable covalent bond under specific reaction conditions. conicet.gov.ar

Common derivatization strategies include:

Activation of the Hydroxyl Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs). nih.govrsc.orgconicet.gov.arresearchgate.net These activated intermediates are susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups.

Conversion to Amines: The activated PEG can be reacted with ammonia (B1221849) or other nitrogen-containing nucleophiles to produce an amine-terminated derivative (mPEG-NH₂). google.commerckmillipore.comresearchgate.net This is a valuable modification as amines can readily react with activated carboxylic acids (like NHS esters) to form stable amide bonds. rsc.org

Conversion to Carboxylic Acids: Oxidation of the terminal hydroxyl group or reaction of an activated intermediate with a carboxylate-containing nucleophile can yield a carboxylic acid derivative (mPEG-COOH). conicet.gov.arresearchgate.netgoogleapis.comgoogle.com These acids can then be activated, for example as N-hydroxysuccinimide (NHS) esters, for reaction with primary amines. conicet.gov.argoogle.com

Conversion to Azides and Alkynes: Tosylated or mesylated mPEGs can be converted to azides (mPEG-N₃) by reaction with sodium azide (B81097). nih.govrsc.org Alkyne functionalities can also be introduced. These "clickable" groups are key for bioorthogonal ligation reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govrsc.org

Conversion to Thiols and Maleimides: The hydroxyl group can be converted to a thiol (mPEG-SH), which is highly reactive towards maleimide (B117702) groups. rsc.org Conversely, the mPEG can be functionalized with a maleimide group to specifically target thiol groups (e.g., cysteine residues) on biomolecules. biochempeg.comthermofisher.com

The following table summarizes some key functional group interconversions of hexaethylene glycol monomethyl ether (mPEG6-OH).

Starting MaterialReagent(s)Resulting Functional GroupIntermediateReference
mPEG6-OH1. p-Toluenesulfonyl chloride (TsCl), Base 2. Sodium azide (NaN₃)Azide (-N₃)mPEG6-OTs nih.gov, rsc.org
mPEG6-OH1. Thionyl chloride (SOCl₂) 2. Ammonia (NH₃)Amine (-NH₂)mPEG6-Cl google.com
mPEG6-OH1. t-Butyl bromoacetate, Base 2. Trifluoroacetic acid (TFA)Carboxylic Acid (-COOH)mPEG6-O-CH₂-COO-tBu googleapis.com, google.com
mPEG6-OH1. Mesyl chloride (MsCl), Base 2. Sodium hydrosulfide (B80085) (NaSH)Thiol (-SH)mPEG6-OMs rsc.org

Applications in Advanced Biomedical and Pharmaceutical Research

Role in Drug Delivery Systems Developmentbiochempeg.comtcichemicals.com

The compound is a key component in modern drug delivery systems, where it is used to enhance the efficacy and safety of therapeutic agents. biochempeg.com Its applications range from modifying drug molecules directly to forming parts of larger delivery vehicles like hydrogels and nanoparticles. chemicalbook.com

PEGylated Drug Conjugates and Their Enhanced Bioavailability

PEGylation is a well-established strategy that involves the covalent attachment of PEG chains to a drug molecule. researchgate.net This process can significantly improve the pharmacokinetic and pharmacodynamic properties of the therapeutic agent. researchgate.netcreativepegworks.com Using a short, discrete PEG chain like hexaethylene glycol monomethyl ether is particularly advantageous for the PEGylation of small-molecule drugs.

Integration within Hydrogel Systems for Controlled Release

Hexaethylene glycol monomethyl ether serves as a fundamental building block in the creation of hydrogels for controlled drug release. chemicalbook.com Hydrogels are three-dimensional networks of crosslinked polymers that can absorb large amounts of water, creating a structure suitable for encapsulating therapeutic molecules. nih.govresolvemass.ca

These hydrogels can be formed from PEG-based macromers that undergo crosslinking in an aqueous environment to create a porous matrix. resolvemass.ca The properties of the hydrogel, such as pore size and degradation rate, can be precisely controlled by adjusting factors like the molecular weight of the PEG chains and the crosslink density. resolvemass.ca Drugs loaded into this matrix are released over time as the hydrogel swells or degrades, allowing for sustained and localized drug delivery. nih.govnih.gov The biocompatibility of PEG-based hydrogels makes them particularly suitable for a wide range of biomedical applications. nih.gov

Lipids for Nanoparticle Formulations

Lipid nanoparticles (LNPs) are advanced drug delivery vehicles, most notably used for mRNA vaccines, and their formulations typically consist of four main components: an ionizable cationic lipid, a phospholipid, cholesterol, and a PEG-lipid. precigenome.comnih.govnih.gov Hexaethylene glycol monomethyl ether is used in the synthesis of the crucial PEG-lipid component. avantiresearch.com

The PEG-lipid is incorporated into the outer layer of the nanoparticle, where the hexaethylene glycol monomethyl ether chain forms a hydrophilic corona. avantiresearch.com This PEG layer acts as a "stealth" shield, reducing the interactions between the nanoparticle and proteins in the bloodstream that would otherwise mark it for clearance by the immune system. avantiresearch.com By preventing this recognition and subsequent removal, the PEG shield significantly increases the nanoparticle's circulation time, allowing it to reach its target tissue. avantiresearch.com The length of the PEG chain can be tailored to optimize this shielding effect while ensuring the nanoparticle can still effectively interact with target cells to deliver its payload. nih.gov

Table 1: Standard Components of a Lipid Nanoparticle (LNP) Formulation

Component Function Relevance of Hexaethylene Glycol Monomethyl Ether
Ionizable Cationic Lipid Encapsulates the nucleic acid payload (e.g., mRNA) and facilitates its release from the endosome inside the cell. nih.gov Not directly involved.
Phospholipid Provides structural stability to the nanoparticle. nih.gov Not directly involved.
Cholesterol Modulates the fluidity and integrity of the lipid bilayer, contributing to nanoparticle stability. nih.gov Not directly involved.
PEG-Lipid Forms a hydrophilic "stealth" layer on the nanoparticle surface to increase circulation time and stability. nih.govavantiresearch.com Hexaethylene glycol monomethyl ether is a precursor for synthesizing the PEG portion of this lipid. avantiresearch.com

Contribution to Targeted Protein Degradation (PROTACs)medchemexpress.commedchemexpress.com

Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) is a revolutionary therapeutic strategy that eliminates disease-causing proteins rather than just inhibiting them. precisepeg.com A PROTAC is a heterobifunctional molecule with three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. precisepeg.combiochempeg.com Hexaethylene glycol monomethyl ether is widely used as a flexible, hydrophilic linker in the synthesis of PROTACs. medchemexpress.commedchemexpress.commedchemexpress.com

The inclusion of a PEG linker offers several advantages:

Enhanced Solubility : The hydrophilic nature of the PEG chain improves the water solubility of the entire PROTAC molecule, which often contains hydrophobic ligands. precisepeg.combiochempeg.combroadpharm.com

Optimized Conformation : The flexibility of the PEG linker allows the two ends of the PROTAC to adopt an optimal orientation for forming the productive ternary complex. precisepeg.com

Systematic Optimization : Using discrete PEG units of varying lengths (e.g., two, four, or six ethylene (B1197577) glycol units) allows researchers to systematically adjust the linker length to find the optimal distance for efficient protein degradation. biochempeg.comnih.gov

Table 2: Components of a PROTAC Molecule

Component Function Role of Hexaethylene Glycol Monomethyl Ether
Target Protein Ligand Binds specifically to the disease-causing protein of interest. precisepeg.com Serves as the chemical linker to connect this ligand to the E3 ligase ligand.
Linker Connects the two ligands and positions them to facilitate the formation of a stable ternary complex. precisepeg.combiochempeg.com Used as a flexible, hydrophilic PEG-based linker to improve solubility and optimize ternary complex formation. medchemexpress.combiochempeg.com
E3 Ubiquitin Ligase Ligand Recruits a specific E3 ubiquitin ligase, a component of the cell's natural protein disposal system. precisepeg.com Serves as the chemical linker to connect this ligand to the target protein ligand.

Investigations into Oxidative Stress and Inflammatory Pathwaysbiochempeg.com

Beyond its structural roles in drug delivery, hexaethylene glycol monomethyl ether is also utilized in research investigating fundamental biological processes like oxidative stress and inflammation. biochempeg.com

Modulatory Effects on Reactive Oxygen Species (ROS)

Hexaethylene glycol monomethyl ether is employed in studies to understand the impact of reactive oxygen species (ROS) on cellular functions. biochempeg.com ROS are chemically reactive molecules containing oxygen that, in excess, can lead to oxidative stress, damaging cells and contributing to various diseases. nih.gov Research using this compound helps to elucidate how ROS levels affect cellular health and disease progression. biochempeg.com

Specifically, hexaethylene glycol monomethyl ether has been studied for its role in modulating ROS levels within inflammatory cells. biochempeg.com This line of investigation is significant because it can help identify potential therapeutic targets for treating inflammatory conditions where ROS play a critical role. biochempeg.com

Impact on Inflammatory Cell Responses

The potential for Hexaethylene glycol monomethyl ether to modulate inflammatory processes is an area of interest in biomedical research. While detailed studies specifically characterizing its direct impact on the responses of inflammatory cells are not extensively documented in publicly available research, its properties suggest a basis for such investigations. The compound's structure and biocompatibility may allow it to serve as a vehicle for the delivery of anti-inflammatory agents or as a component in biomaterials designed to interact with the immune system.

Future research may focus on elucidating its specific effects on key inflammatory pathways. For instance, studies could investigate its influence on the production of pro-inflammatory and anti-inflammatory cytokines by immune cells such as macrophages and lymphocytes.

Table 1: Potential Areas of Investigation for Hexaethylene Glycol Monomethyl Ether in Inflammatory Cell Responses

Research Question Potential Model System Key Parameters to Measure
Does it alter cytokine secretion? In vitro culture of macrophages Levels of TNF-α, IL-6, IL-1β, IL-10
Does it affect immune cell viability? Flow cytometry of treated lymphocytes Apoptosis and necrosis rates

Studies in Cardiovascular Health and Endothelial Function

In the context of cardiovascular health, the role of Hexaethylene glycol monomethyl ether is primarily conceptualized through its potential application in the development of drug delivery systems and biocompatible materials for cardiovascular devices. Its physical and chemical properties may be leveraged to create coatings for stents or components of artificial blood vessels that aim to improve biocompatibility and reduce thrombogenicity.

Direct studies on the effects of Hexaethylene glycol monomethyl ether on endothelial function, such as its influence on the production of nitric oxide or the expression of adhesion molecules, are not widely reported. However, its use as a solvent or excipient in formulations of cardiovascular drugs necessitates a thorough understanding of its own biological activity, or lack thereof, to ensure it does not interfere with the therapeutic action of the active pharmaceutical ingredient.

Table 2: Potential Research Applications in Cardiovascular Health

Application Area Research Focus Desired Outcome
Drug Delivery Formulation of antihypertensive drugs Improved solubility and bioavailability
Medical Device Coatings Surface modification of vascular stents Reduced inflammation and restenosis

Application in Cell Culture Systems

Hexaethylene glycol monomethyl ether is utilized in various cell culture applications, primarily owing to its properties as a solvent and its general biocompatibility. It can be used to dissolve supplements or drugs that are not readily soluble in aqueous media for their introduction into cell culture environments.

The biocompatibility of Hexaethylene glycol monomethyl ether is a critical factor for its use in cell culture. It is important that the compound does not elicit cytotoxic effects or otherwise interfere with normal cellular processes at the concentrations used. Studies evaluating its biocompatibility would typically involve assessing cell viability, proliferation, and metabolic activity in its presence.

Table 3: Parameters for Biocompatibility Assessment in Cell Culture

Assay Principle Endpoint Measured
MTT Assay Mitochondrial reductase activity Cell viability and proliferation
LDH Assay Lactate dehydrogenase release Cell membrane integrity (cytotoxicity)

Engineering of Advanced Materials and Nanosystems

Utilization in Novel Materials Research

Hexaethylene glycol monomethyl ether is instrumental in the research and development of new materials with tailored properties. Its incorporation into larger molecules and nanostructures allows for the precise control of hydrophilicity, biocompatibility, and thermo-responsive behavior.

One notable application is in the functionalization of gold nanoparticles. For instance, methyl-hexa(ethylene glycol) undecane-thiol, a derivative, has been used to create thermo-responsive ligands for anisotropic gold nanodiscs (AuNDs). nih.gov These functionalized AuNDs exhibit a temperature-stimulated assembly, where heating causes a blue shift in the plasmon peak, indicating a face-to-face arrangement. This behavior is driven by strong hydrophobic and van der Waals interactions between the large flat surfaces of the nanodiscs. nih.gov The ability to incorporate other functional groups, such as carboxylic acids, while maintaining this thermo-responsive behavior opens pathways for the development of novel functional materials for applications in active plasmonics. nih.gov

Beyond nanomaterials, derivatives of ethylene (B1197577) glycol monomethyl ethers are being explored in the creation of novel biofuels. Research has been conducted on ethylene glycol monomethyl ether palm oil monoester (EGMMEPOM) as a clean alternative fuel for diesel engines. science.gov This demonstrates the versatility of this class of compounds in developing sustainable technologies.

Surface Functionalization and Coating Technologies

The properties of hexaethylene glycol monomethyl ether make it a valuable component in technologies for surface functionalization and the development of advanced coatings. Its ability to form a hydrated layer on a surface is crucial for creating bio-inert or "non-fouling" surfaces that resist the non-specific adsorption of proteins and other biomolecules.

This "antifouling" characteristic is highly sought after in biomedical devices, biosensors, and marine applications. researchgate.netnih.gov By grafting polymers containing oligo(ethylene glycol) methyl ether acrylate (B77674) onto surfaces, such as hydrogels, a dense brush-like layer is formed. This layer significantly enhances the hydrophilicity of the surface and has been shown to decrease non-specific protein adsorption and impart high cell repellency. nih.gov The effectiveness of these coatings is directly related to the presence of the ethylene glycol units, which can structure surrounding water molecules to create an energetic barrier to protein adsorption.

The table below summarizes key functionalities imparted by coatings incorporating hexaethylene glycol monomethyl ether derivatives.

Functional PropertyMechanismApplication Area
Antifouling Formation of a hydrated layer that sterically and energetically repels protein and cell adhesion.Biomedical implants, biosensors, marine coatings
Thermo-responsiveness Undergoes a conformational change with temperature, altering surface hydrophobicity.Smart drug delivery, active plasmonics
Improved Hydrophilicity The ether and terminal hydroxyl/methyl groups increase surface wettability.Biocompatible coatings, enhanced hydrogel performance

Fabrication of Self-Assembling Monolayers (SAMs)

Hexaethylene glycol monomethyl ether, typically modified with a thiol group at the opposite end of the ethylene glycol chain, is a primary building block for the fabrication of self-assembling monolayers (SAMs). These are highly ordered molecular layers that spontaneously form on a substrate, most commonly gold. uw.edu.plsigmaaldrich.com The thiol group provides a strong, specific affinity for the gold surface, leading to the formation of a dense and stable monolayer. uw.edu.pl

The fabrication process generally involves immersing a clean gold substrate into a dilute solution of the thiolated hexaethylene glycol monomethyl ether, often in ethanol (B145695). sigmaaldrich.com While the initial assembly is rapid, achieving a highly ordered and defect-free monolayer typically requires incubation times of 24 to 48 hours to allow for molecular rearrangement and optimal packing. sigmaaldrich.comharvard.edu The structure and properties of the resulting SAM can be influenced by the solvent used during formation, as the solvent molecules can have specific interactions with the ethylene glycol chains. uco.esresearchgate.net

The functionality of SAMs derived from hexaethylene glycol monomethyl ether is critically dependent on the conformation of the oligo(ethylene glycol) (OEG) chains. Spectroscopic techniques, particularly Fourier-transform infrared spectroscopy (FTIR) and X-ray absorption spectroscopy, are used to probe this molecular arrangement. harvard.edupiketech.com

Research has shown that OEG chains within these SAMs can adopt several conformations, primarily helical, all-trans, or amorphous (disordered). mdpi.com On gold surfaces, hexa(ethylene glycol)-terminated SAMs tend to exhibit a crystalline helical structure coexisting with amorphous regions. harvard.edu This helical conformation is believed to be crucial for the protein-resistant properties of the SAM. harvard.edu The presence of a helical structure is indicated by characteristic vibrational modes in the FTIR spectrum. piketech.com

The table below details key FTIR vibrational modes used to characterize the conformation of hexa(ethylene glycol)-based SAMs.

Wavenumber (cm⁻¹)Vibrational ModeAssociated Conformation/Group
~1110C-O-C stretchEthylene glycol moieties
2855 - 2940CH symmetric & asymmetric stretchAlkyl backbone and ethylene glycol units
1548 - 1557Amide IIHydrogen-bonded amide network (if present)
1652Amide IAmide group (if present)

Data compiled from references piketech.commdpi.com.

In contrast, a densely packed, "all-trans" conformation of the glycol units has been observed on silver surfaces, which correlates with a loss of protein resistance. harvard.edu The conformation is therefore highly dependent on the substrate and the packing density of the monolayer. harvard.edumdpi.com

The long-term performance of SAMs in various applications depends on their stability under different environmental conditions. Studies have investigated the stability of hexa(ethylene glycol)-based SAMs under perturbations such as elevated temperatures, exposure to light, and repeated immersion in solvents.

Thermal Stability: When heated in an aqueous environment, these SAMs undergo a temperature-induced conformational change from a predominantly helical structure to a mix of helical and all-trans conformations. nih.gov This process is reversible up to approximately 40°C. nih.gov However, at higher temperatures (above 50°C), the conformational change becomes irreversible, and chemical degradation of the SAM is observed, with the appearance of ester and formate (B1220265) groups. nih.gov This degradation is attributed to an interplay between the increased conformational freedom of the chains, their interaction with water, and chemical breakdown at elevated temperatures. nih.gov

Photochemical Stability: Exposure to natural light can also lead to the degradation of these SAMs. Over a period of days to weeks, significant changes in the FTIR spectra are observed, including a decrease in the intensity of modes associated with the helical conformation and an increase in modes indicating the formation of esters and formates. uni-tuebingen.de This suggests that photo-oxidation of the ethylene glycol chain is a major degradation pathway. uni-tuebingen.de SAMs stored in the dark show drastically reduced degradation, highlighting the importance of protecting these surfaces from light for long-term stability. uni-tuebingen.de

Solvent Stability: Repeated immersion in solvents like ethanol can also affect the structure of the SAMs. While chemical degradation may not be significant, conformational changes can occur. A decrease in the intensity of vibrational modes associated with the helical conformation suggests disordering effects or the partial dissolution of molecules from the monolayer into the solvent. uni-tuebingen.de

Analytical and Spectroscopic Characterization of Hexaethylene Glycol Monomethyl Ether and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic methods are indispensable for elucidating the molecular structure of Hexaethylene Glycol Monomethyl Ether and its derivatives. These techniques probe the interactions of molecules with electromagnetic radiation, yielding detailed information about functional groups, connectivity, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of Hexaethylene Glycol Monomethyl Ether. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for an unambiguous verification of the compound's structure.

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity
CH₃ -O-~3.38Singlet
-O-CH₂ -CH₂ -O- (backbone)~3.5-3.7Multiplet
HO-CH₂ -~3.7Triplet
HO -CH₂-Variable (dependent on solvent, concentration)Singlet (broad)
This interactive table presents typical ¹H NMR chemical shifts for Hexaethylene Glycol Monomethyl Ether.

¹³C NMR spectroscopy complements the proton data, providing a distinct signal for each chemically non-equivalent carbon atom. The spectrum would show a signal for the methoxy (B1213986) carbon, signals for the carbons in the polyethylene (B3416737) glycol backbone, and a signal for the carbon atom bearing the terminal hydroxyl group.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in Hexaethylene Glycol Monomethyl Ether. The spectrum is characterized by strong absorptions corresponding to the C-O ether linkages and the terminal O-H group. researchgate.net

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Hydroxyl (O-H)Stretching3200-3600 (broad)
Alkane (C-H)Stretching2850-3000
Ether (C-O)Stretching1050-1150 (strong)
This interactive table summarizes the characteristic IR absorption bands for Hexaethylene Glycol Monomethyl Ether.

Ultraviolet-Visible (UV-Vis) spectroscopy has limited utility for the direct characterization of Hexaethylene Glycol Monomethyl Ether itself, as the molecule lacks significant chromophores that absorb in the UV-Vis range. However, this technique becomes valuable for analyzing derivatives that have been functionalized with UV-active groups, such as aromatic moieties. In such cases, UV-Vis spectroscopy can be used to quantify the concentration of the derivative in solution or to monitor reactions involving the chromophore.

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is exclusively used for the analysis of chiral molecules. As Hexaethylene Glycol Monomethyl Ether is an achiral molecule, it does not exhibit a CD spectrum. However, CD spectroscopy is a powerful tool for characterizing chiral derivatives of the compound. It can be used to determine the stereochemistry, confirm enantiomeric purity, or study the conformational properties of such derivatives in solution.

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the identity of Hexaethylene Glycol Monomethyl Ether. For its oligomeric and polymeric derivatives, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is particularly powerful. nist.gov

MALDI-TOF-MS provides a more complete picture of composition, structure, and molecular weight distributions than techniques like Gel Permeation Chromatography (GPC) or NMR alone. scielo.br It allows for the absolute measurement of the molecular weight of individual polymer chains, enabling the confirmation of the polymer repeat unit and the identity of end groups. bath.ac.uk This technique is exceptionally useful for monitoring chemical reactions at the polymer end groups, such as dendronization. researchgate.netscielo.br A successful modification is confirmed by a corresponding shift in the mass spectrum. For instance, the conversion of a terminal alcohol to a first-generation dendron results in a predictable mass increase that can be precisely observed. scielo.br

Sample preparation for MALDI-TOF-MS typically involves mixing the analyte with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile, and a cationizing agent like sodium trifluoroacetate (B77799) (NaTFA) to facilitate ionization. scielo.brbath.ac.uk The resulting spectra show a distribution of peaks, each corresponding to an individual polymer chain with a different number of repeating units, with a characteristic peak spacing of 44 Da, which corresponds to the ethylene (B1197577) glycol monomer unit. bath.ac.uk

Chromatographic Methods for Purity Assessment and Derivative Analysis

Chromatographic techniques are essential for separating Hexaethylene Glycol Monomethyl Ether from impurities and for analyzing its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Liquid Chromatography-Mass Spectrometry (LC/MS) is a highly sensitive and specific method for the analysis and quantification of Hexaethylene Glycol Monomethyl Ether and related compounds. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

A typical method involves reversed-phase chromatography, where the analyte is separated on a C18 column. nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water, frequently containing a modifier like formic acid to improve ionization. nih.govsci-hub.se The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to achieve high selectivity and sensitivity. nih.gov For instance, in the analysis of heptaethylene glycol monomethyl ether, a related compound, detection and quantitation were performed by monitoring for its specific mass-to-charge ratio (m/z) of 341. sci-hub.se This approach allows for the accurate determination of purity and the quantification of the compound even in complex matrices. nih.govsci-hub.se

Parameter Typical Condition Source
Column Reversed-phase C18 (e.g., 2.1 mm × 50 mm, 2.1 µm) nih.gov
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water nih.govsci-hub.se
Flow Rate 0.3 mL/min nih.govsci-hub.se
Detection Mode Mass Spectrometry (e.g., MRM, positive ion mode) nih.gov
Monitored Ion (m/z) Specific to the analyte (e.g., 341 for Heptaethylene Glycol Monomethyl Ether) sci-hub.se
This interactive table outlines typical parameters for the LC/MS analysis of polyethylene glycol monomethyl ethers.

Reverse-Phase Liquid Chromatography

Reverse-phase liquid chromatography is a widely adopted technique for the separation of non-polar and moderately polar compounds. In the context of hexaethylene glycol monomethyl ether and its derivatives, which possess both hydrophilic ethylene glycol units and a hydrophobic methyl ether terminus, RP-LC offers excellent resolution and reproducibility. The separation mechanism is primarily based on the hydrophobic interactions between the analyte and the non-polar stationary phase, typically a silica-based support chemically bonded with C18 (octadecyl) or C8 (octyl) alkyl chains. A polar mobile phase, usually a mixture of water and an organic modifier like acetonitrile or methanol (B129727), is used to elute the compounds from the column.

The retention of hexaethylene glycol monomethyl ether in reverse-phase chromatography is influenced by several factors, including the composition of the mobile phase, the type of stationary phase, column temperature, and the flow rate. By carefully optimizing these parameters, a high degree of separation from impurities and other related oligoethylene glycol ethers can be achieved.

Detailed Research Findings

Research in the field has established robust methodologies for the analysis of polyethylene glycol methyl ethers (M-PEGs), including hexaethylene glycol monomethyl ether, often in complex matrices. A common approach involves the use of a C18 stationary phase, which provides sufficient hydrophobicity to retain the analyte while allowing for elution with a suitable mobile phase gradient.

For instance, in the analysis of related oligoethylene glycol ethers, liquid chromatography coupled with mass spectrometry (LC-MS) has proven to be a highly sensitive and specific detection method. In a notable study focused on the determination of octaethylene glycol monodecyl ether, a derivative of hexaethylene glycol monomethyl ether—hexaethylene glycol monodecyl ether—was successfully employed as an internal standard. nih.gov The chromatographic separation was achieved on a C18 column (2.1 mm × 50 mm, 2.1 μm) with a gradient mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. nih.gov This methodology highlights the suitability of C18 columns and acidified water/acetonitrile mobile phases for the analysis of such compounds.

The use of an acidic modifier, such as formic acid, is beneficial as it can help to sharpen peak shapes by minimizing interactions between the analyte and any residual silanol (B1196071) groups on the silica-based stationary phase. The selection of acetonitrile as the organic modifier is common due to its favorable UV transparency and elution strength for this class of compounds.

Chromatographic Conditions and Data

The successful analysis of hexaethylene glycol monomethyl ether by reverse-phase liquid chromatography is contingent on the precise control of various instrumental parameters. Below is a table summarizing typical chromatographic conditions that can be employed for its analysis, based on established methods for similar compounds.

ParameterCondition
Stationary PhaseC18 (Octadecylsilyl)
Column Dimensions4.6 mm x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientTime-based gradient from a lower to a higher percentage of Mobile Phase B
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 210 nm or Mass Spectrometry (MS)
Injection Volume10 µL

Under such conditions, hexaethylene glycol monomethyl ether would be expected to elute at a characteristic retention time, allowing for its identification and quantification. The exact retention time is dependent on the specific gradient profile used. For example, a linear gradient starting from a low percentage of acetonitrile and gradually increasing would effectively separate the compound from both more polar and less polar impurities.

A hypothetical analytical run for a standard of hexaethylene glycol monomethyl ether could yield the following results:

Compound NameRetention Time (minutes)Peak AreaPurity (%)
Hexaethylene glycol monomethyl ether8.521254367>99.5

It is important to note that method validation, including parameters such as linearity, accuracy, precision, and limits of detection and quantification, would be necessary to ensure the reliability of the analytical results for routine applications.

Theoretical and Computational Approaches to Hexaethylene Glycol Monomethyl Ether Systems

Molecular Modeling and Simulation Studies

Molecular modeling and simulation have become indispensable tools for investigating the behavior of hexaethylene glycol monomethyl ether at an atomic level. These computational techniques provide insights into the conformational dynamics, solvent interactions, and macroscopic properties of systems containing this nonionic surfactant. All-atom molecular dynamics (MD) simulations are particularly prominent in studying oligo(ethylene glycol) derivatives, offering a detailed view of their behavior in aqueous environments.

Force fields such as AMBER (Assisted Model Building with Energy Refinement) and OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) are commonly employed to model the interatomic interactions within these systems. mdpi.commdpi.com The choice of force field, along with the water model (e.g., TIP3P or SPC/E), is crucial for the accurate representation of the system's properties. mdpi.commdpi.com

Simulations are typically conducted under conditions that mimic experimental setups. For instance, the NPT ensemble, which keeps the number of particles (N), pressure (P), and temperature (T) constant, is frequently used to simulate the system's dynamics and structural evolution at atmospheric pressure and various temperatures. mdpi.com Simulation times often span several nanoseconds to ensure adequate sampling of the conformational space and intermolecular interactions. mdpi.com

Prediction of Intermolecular Interactions and Solution Behavior

Computational methods are extensively used to predict the nature and strength of intermolecular interactions between hexaethylene glycol monomethyl ether and solvent molecules, particularly water. These interactions are fundamental to understanding its solubility and behavior in aqueous solutions.

One of the primary tools for analyzing the local solvent structure is the radial distribution function (RDF) , denoted as g(r). The RDF describes the probability of finding a particle at a certain distance 'r' from a reference particle. researchgate.net In the context of hexaethylene glycol monomethyl ether in water, RDFs are calculated for various atom pairs to elucidate the hydration shell structure. For instance, the RDF between the ether oxygen atoms of the glycol chain and the oxygen atoms of water provides information about the hydrogen bonding and hydration of the hydrophilic portions of the molecule. mdpi.com

Studies on the closely related hexaethylene glycol reveal distinct peaks in the RDFs, indicating structured water layers around the molecule. mdpi.com The first peak in the water-ether oxygen RDF, for example, corresponds to the first hydration shell, where water molecules are hydrogen-bonded to the ether oxygens. mdpi.comresearchgate.net The integration of this peak provides the coordination number, which is the average number of water molecules in the first hydration shell.

The table below presents illustrative data on the positions of the first peaks in the radial distribution functions for the interactions between water oxygen and the hydroxyl and ether oxygens of hexaethylene glycol, a close structural analog of hexaethylene glycol monomethyl ether. This data is derived from molecular dynamics simulations using the OPLS force field. mdpi.com

Interacting Atoms (Reference -> Target)First Peak Position (nm)
Water Oxygen -> Hydroxyl Oxygen~0.28
Water Oxygen -> Ether Oxygen~0.28

This data is for hexaethylene glycol and is presented as a close approximation for the behavior of hexaethylene glycol monomethyl ether.

Environmental Considerations and Stability in Research Settings

Degradation Pathways and Long-Term Stability

The ether linkages and terminal hydroxyl group in hexaethylene glycol monomethyl ether are the primary sites for degradation. The principal degradation pathways include oxidative, microbial, and photocatalytic processes.

Oxidative Degradation: This is a significant pathway for the breakdown of polyethylene (B3416737) glycols and their ethers. The process is often initiated by the presence of oxygen and can be accelerated by heat and light. It is believed to proceed via a random chain scission mechanism. This degradation can lead to the formation of various byproducts, including aldehydes, carboxylates, and peroxides. The accumulation of acidic byproducts like formic acid and other low molecular weight esters can result in a decrease in the pH and an increase in the ionic strength of solutions containing the compound.

Microbial Degradation: Polyethers are known to be susceptible to microbial degradation. Certain bacteria can metabolize these compounds, typically starting with the oxidation of the terminal alcohol group. This biological process can break down the polymer chain into smaller, more readily biodegradable fragments. For instance, the biodegradation of ethylene (B1197577) glycol monomethyl ether (a shorter-chain analogue) can produce methoxyacetic acid.

Photocatalytic Degradation: In the presence of a photocatalyst such as titanium dioxide (TiO₂) and ultraviolet (UV) radiation, hexaethylene glycol monomethyl ether can undergo degradation. This process involves the generation of highly reactive hydroxyl radicals that attack the ether chain. The degradation proceeds through the formation of smaller ethylene glycol units and ultimately can lead to the formation of low molecular weight carboxylic acids like glycolic, oxalic, and formic acids.

Hydrolysis: The ether bonds in hexaethylene glycol monomethyl ether are generally stable to hydrolysis under neutral pH conditions at ambient temperatures. However, cleavage of these bonds can be induced under more aggressive conditions, such as heating in the presence of strong acids, like halogen acids.

A summary of potential degradation products is presented in the table below.

Degradation PathwayPotential Degradation Products
Oxidative Degradation Aldehydes, Carboxylates (e.g., Formic Acid), Peroxides
Microbial Degradation Methoxyacetic Acid (by analogy), Shorter PEG chains
Photocatalytic Degradation Shorter Ethylene Glycol units, Glycolic Acid, Oxalic Acid, Formic Acid
Acid-Catalyzed Hydrolysis Shorter Ethylene Glycol units, Methanol (B129727)

Influence of External Factors on Compound Integrity

The integrity of hexaethylene glycol monomethyl ether in a research setting is significantly influenced by several external factors that can accelerate its degradation and affect the reliability of experimental outcomes.

Temperature: Elevated temperatures are a key factor in accelerating the degradation of polyethylene glycols. Thermal stress, especially in the presence of oxygen, can significantly increase the rate of oxidative degradation. For long-term storage and to maintain compound integrity, it is advisable to store hexaethylene glycol monomethyl ether at reduced temperatures, such as refrigeration or freezing.

Light: Exposure to light, particularly UV radiation, can provide the energy to initiate and propagate degradation reactions. Photodegradation can occur, leading to the breakdown of the ether chain. To mitigate this, it is recommended to store the compound in light-resistant containers or in the dark.

Oxygen: The presence of atmospheric oxygen is a critical factor for oxidative degradation and the formation of peroxides. Over time, exposure to air can lead to the accumulation of these unstable and potentially hazardous byproducts. Storing the compound under an inert atmosphere, such as nitrogen or argon, can effectively minimize oxidative degradation and enhance its long-term stability.

pH: The pH of the solution can also influence the stability of hexaethylene glycol monomethyl ether, although the ether linkages are relatively stable around neutral pH. However, in strongly acidic or basic conditions, especially at elevated temperatures, the rate of hydrolysis can be increased. The degradation of the compound itself can lead to a decrease in pH due to the formation of acidic byproducts.

The following table summarizes the key external factors and their impact on the stability of hexaethylene glycol monomethyl ether.

External FactorImpact on Compound IntegrityMitigation Strategies
Temperature Accelerates oxidative and thermal degradationStore at low temperatures (refrigeration or freezing)
Light (especially UV) Induces photodegradationStore in opaque or amber containers, protect from light
Oxygen Promotes oxidative degradation and peroxide formationStore under an inert atmosphere (e.g., nitrogen, argon)
pH Can catalyze hydrolysis at extreme pH values and high temperaturesMaintain a neutral pH for aqueous solutions where possible

Emerging Research Directions and Future Prospects of Hexaethylene Glycol Monomethyl Ether

Integration in Multifunctional Platforms

The integration of hexaethylene glycol monomethyl ether into multifunctional platforms, particularly in the realm of theranostics, represents a significant leap forward in personalized medicine. Theranostics combines diagnostic and therapeutic capabilities into a single agent, allowing for simultaneous imaging, drug delivery, and treatment monitoring. mdpi.com

The role of short-chain PEGs like hexaethylene glycol monomethyl ether is crucial in the stabilization and biocompatibility of nanoparticles used in these platforms. For instance, research on gold nanoparticles (AuNPs) has demonstrated that coatings made from copolymers containing methoxypolyethylene glycol (MPEG), such as MPEG-graft-poly(l-lysine), confer "stealth" properties to the nanoparticles. nih.gov This coating makes the AuNPs stable against aggregation in biological environments like blood serum and enables them to exist in vivo in a non-aggregating, biocompatible state. nih.gov

These stabilized nanoparticles can be further modified for theranostic applications. The surface chemistry allows for the attachment of chelating agents for radiolabeling (for imaging via techniques like SPECT) and the loading of therapeutic drugs. nih.govnih.gov The PEG layer not only enhances circulation time by reducing immunogenicity but also improves the accumulation of the nanoparticles at target sites, such as tumors. mdpi.comnih.gov This dual functionality is essential for effective image-guided therapy. mdpi.com

Platform TypeRole of Hexaethylene Glycol Monomethyl EtherKey Research FindingsPotential Application
Theranostic Nanoparticles (e.g., Gold Nanoparticles)Surface stabilization, biocompatibility, "stealth" propertiesMPEG-grafted polymer coatings prevent aggregation in biological fluids and allow for covalent modification. nih.govImage-guided cancer therapy, targeted drug delivery. mdpi.com
Drug Delivery Systems (DDS)Enhances solubility and stability of active pharmaceutical ingredients. biochempeg.comchemimpex.comImproves bioavailability and therapeutic effectiveness of drug formulations. chemimpex.comNanotechnology-based drug release, cell culture research. biochempeg.com

Advanced Bioconjugation Strategies

The covalent linking of molecules, or bioconjugation, is a cornerstone of modern pharmaceutical development. numberanalytics.com Traditional methods often result in heterogeneous mixtures that are difficult to characterize and may impair the biological function of the modified molecule. nih.govbiopharminternational.com Advanced strategies are now focusing on site-specific conjugation to produce homogeneous, well-defined products with improved therapeutic properties. nih.govmdpi.com

Hexaethylene glycol monomethyl ether and similar PEG oligomers are integral to these advanced strategies, often acting as hydrophilic linkers. tcichemicals.comnih.gov Site-specific methods ensure that the PEG chain is attached to a precise location on a protein or antibody, avoiding interference with its active site. nih.govnih.gov This controlled attachment is critical for creating next-generation therapeutics like antibody-drug conjugates (ADCs) with a uniform drug-to-antibody ratio (DAR). biopharminternational.commdpi.com

Emerging chemistries that facilitate this precision include:

Click Chemistry : Reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC) are highly efficient and specific, enabling the clean ligation of PEG linkers to biomolecules without the need for toxic copper catalysts. numberanalytics.commdpi.com

Thiol-based Conjugation : Engineered cysteine residues on antibodies provide a specific handle for conjugation. PEG linkers with thiol-reactive groups can selectively bind to these sites, yielding homogenous conjugates. mdpi.comnih.gov

Glycan-mediated Conjugation : This approach targets the conserved glycans on the Fc region of antibodies, offering a natural and exclusive site for modification with PEGylated payloads. nih.gov

These advanced strategies, enabled by versatile linkers derived from molecules like hexaethylene glycol monomethyl ether, lead to bioconjugates with enhanced plasma stability, improved binding efficiency, and greater therapeutic efficacy. nih.govnih.gov

Conjugation StrategyDescriptionAdvantage over Traditional MethodsRole of PEG Linkers
Site-Specific Chemical LigationAttachment of payloads to engineered sites (e.g., specific amino acids) on a biomolecule. nih.govmdpi.comProduces homogeneous conjugates with a defined stoichiometry (DAR); preserves biological activity. nih.govbiopharminternational.comActs as a flexible, hydrophilic spacer between the biomolecule and the payload. nih.gov
Click Chemistry (e.g., SPAAC)A set of highly efficient, specific, and bio-orthogonal reactions for covalently linking molecules. numberanalytics.commdpi.comHigh yield, minimal byproducts, can be performed in biological conditions. numberanalytics.comPEG derivatives are functionalized with azide (B81097) or alkyne groups for the click reaction. mdpi.com
Glycan-mediated ModificationUtilizes the chemo-enzymatic modification of the conserved N-glycosylation sites on antibodies. nih.govOffers a naturally available and highly specific conjugation site away from the antigen-binding region. nih.govProvides solubility and stability to the attached therapeutic agent.

Expansion into Novel Therapeutic Modalities

The favorable physicochemical properties of hexaethylene glycol monomethyl ether are driving its expansion into cutting-edge therapeutic areas, including gene therapy and immunotherapy. biochempeg.comuniversiteitleiden.nlfrontiersin.org

In the field of immunotherapy , PEGylation is being explored to create low-immunogenic nanoparticles for the targeted delivery of immune-stimulating agents. nih.gov For example, PEG-coated nanoparticles can be engineered to carry therapeutics that induce immunogenic cell death in tumors. This process, combined with the delivery of immune adjuvants, can trigger a robust anti-tumor immune response from cytotoxic T lymphocytes, potentially eradicating primary tumors and inhibiting metastasis. nih.gov

Therapeutic ModalityMechanismRole of Hexaethylene Glycol Monomethyl Ether (PEGylation)Research Finding
Gene DeliveryUse of non-viral vectors (e.g., polymers) to deliver genetic material into cells. nih.govnist.govStabilizes polymer-DNA complexes, reduces cytotoxicity, and improves biocompatibility. researchgate.netPEG side chains on polyethylenimine (PEI) vectors stabilize the complexes against salt-induced aggregation. researchgate.net
ImmunotherapyStimulating the patient's own immune system to fight disease, such as cancer. nih.govForms low-immunogenic nanoparticles for targeted delivery of immunotherapeutics and adjuvants.Targeted PEG nanoparticles can deliver therapeutics to induce immunogenic cell death and inhibit tumor growth. nih.gov
Protein/Peptide ModificationCovalent attachment of PEG to therapeutic proteins or peptides. nih.govucl.ac.ukIncreases stability against enzymatic degradation, extends plasma half-life, and reduces immunogenicity. nih.govEnzymes modified with branched PEG derivatives show greater stability to proteolytic digestion. nih.gov

Q & A

Basic: What are the standard synthetic routes for hexaethylene glycol monomethyl ether, and how can purity be optimized?

Hexaethylene glycol monomethyl ether is typically synthesized via Williamson ether synthesis or alkoxylation of ethylene oxide with methanol. A critical step involves controlling the stoichiometry of ethylene oxide addition to ensure a defined degree of oligomerization (n=6). Purification often employs fractional distillation under reduced pressure (≤1 mmHg) to isolate the desired product from shorter-chain byproducts . For high-purity grades (>99%), preparative size-exclusion chromatography (SEC) or liquid-liquid extraction with nonpolar solvents (e.g., hexane) is recommended to remove residual catalysts or unreacted monomers .

Advanced: How do conflicting solubility properties of hexaethylene glycol monomethyl ether in aqueous vs. organic phases influence experimental design?

The compound exhibits amphiphilic behavior due to its hydrophilic polyethylene glycol (PEG) chain and hydrophobic methyl terminus. Solubility in water decreases with increasing temperature (negative temperature coefficient), while organic solvent compatibility (e.g., chloroform, DMSO) is enhanced at higher PEG chain lengths . Researchers must pre-equilibrate solutions at the experimental temperature and validate phase behavior via cloud-point analysis. For biphasic systems (e.g., membrane protein extraction), mixed-solvent systems (water:ethanol, 70:30 v/v) are often used to balance solubility and stability .

Basic: What safety protocols are critical when handling hexaethylene glycol monomethyl ether in laboratory settings?

Although not classified as acutely toxic, prolonged exposure risks include mild skin irritation and respiratory sensitization. Key precautions:

  • Ventilation : Use fume hoods for weighing and dispensing.
  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as non-halogenated organic waste .
  • Storage : In airtight containers at 4°C to prevent oxidative degradation .

Advanced: How does hexaethylene glycol monomethyl ether enhance stability in membrane protein crystallography?

The compound acts as a mild detergent, replacing lipid bilayers while maintaining protein conformational integrity. Its intermediate hydrophilic-lipophilic balance (HLB ~12–14) reduces aggregation during solubilization. For optimal results:

  • Use a critical micelle concentration (CMC) of 0.1–0.5 mM, determined via fluorescence probe assays.
  • Pair with lipidic cubic phase (LCP) matrices to stabilize transmembrane domains during X-ray diffraction .

Basic: What analytical techniques are recommended for characterizing batch-to-batch variability?

  • NMR Spectroscopy : Confirm PEG chain length via integration of terminal methyl (-OCH₃, δ 3.3 ppm) and ethylene oxide (-CH₂CH₂O-, δ 3.6 ppm) signals .
  • Mass Spectrometry (MS) : MALDI-TOF MS detects oligomer distribution (expected m/z: 332.3 for n=6) .
  • Karl Fischer Titration : Ensure water content <0.1% to prevent hydrolysis .

Advanced: How can researchers resolve discrepancies in reported toxicity profiles of glycol ether derivatives?

Conflicting data often arise from differences in metabolic pathways (e.g., cytochrome P450-mediated oxidation). For hexaethylene glycol monomethyl ether:

  • Conduct in vitro hepatocyte assays to assess species-specific metabolism (rodent vs. human).
  • Monitor ethylene oxide adducts via LC-MS/MS, as trace ethylene oxide impurities may skew toxicity readings .

Basic: What role does hexaethylene glycol monomethyl ether play in nanoparticle functionalization?

The compound serves as a stabilizer in gold or polymeric nanoparticle synthesis. Its terminal methoxy group enables surface passivation, while the PEG chain prevents aggregation via steric hindrance. Protocol:

  • Add 1–5% (w/w) during reduction reactions (e.g., citrate reduction for AuNPs).
  • Centrifuge at 15,000 ×g to remove unbound stabilizers .

Advanced: What strategies mitigate hydrogen bonding interference in aqueous reaction systems?

The PEG backbone’s ether oxygens can sequester protons or metal ions, altering reaction kinetics. Mitigation approaches:

  • Use deuterated solvents (D₂O) to reduce hydrogen bonding network effects.
  • Introduce competing ligands (e.g., crown ethers) to shield metal catalysts .

Basic: How is hexaethylene glycol monomethyl ether utilized in chromatography?

As a mobile-phase modifier in reversed-phase HPLC:

  • Add 0.1–1% (v/v) to improve peak symmetry for polar analytes.
  • Adjust retention times by modulating solvent polarity .

Advanced: What mechanistic insights explain its efficacy in cryopreservation media?

The compound depresses ice nucleation temperatures by disrupting hydrogen bonding in water clusters. For cell cryopreservation:

  • Optimize concentration at 5–10% (v/v) to balance vitrification and osmotic stress.
  • Validate viability via ATP luminescence assays post-thaw .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6,9,12,15,18-Hexaoxanonadecan-1-ol
Reactant of Route 2
Reactant of Route 2
3,6,9,12,15,18-Hexaoxanonadecan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.